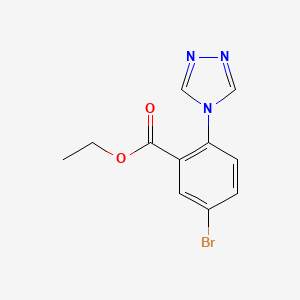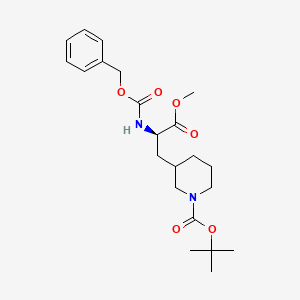
3-Methyl-2-(piperidin-1-yl)-5-vinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-2-(ピペリジン-1-イル)-5-ビニルピリジンは、メチル基、ピペリジン環、ビニル基で置換されたピリジン環を含む複素環式有機化合物です。
準備方法
合成経路と反応条件
3-メチル-2-(ピペリジン-1-イル)-5-ビニルピリジンの合成は、いくつかの合成経路によって達成できます。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下、3-メチル-2-クロロピリジンとピペリジンを反応させることです。得られた中間体を次に、ビニルハライドを用いてヘック反応に付すと、ピリジン環の5位にビニル基が導入されます。
工業的生産方法
3-メチル-2-(ピペリジン-1-イル)-5-ビニルピリジンの工業的生産は、通常、大規模バッチまたは連続フロープロセスで行われます。これらの方法は、ヘック反応などのパラジウム触媒クロスカップリング反応を使用して、ビニル基を効率的に導入することがよくあります。ハイスループットスクリーニングと反応条件の最適化により、最終生成物の高収率と高純度が確保されます。
化学反応の分析
反応の種類
3-メチル-2-(ピペリジン-1-イル)-5-ビニルピリジンは、以下を含むさまざまな化学反応を起こします。
酸化: ビニル基は、アルデヒドまたはカルボン酸を形成するように酸化することができます。
還元: ピリジン環は、ピペリジン誘導体を形成するように還元することができます。
置換: メチル基とビニル基は、求電子置換反応または求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 炭素上のパラジウム(Pd / C)を触媒として使用する水素化が一般的な方法です。
置換: アルキルハライド、アシルクロリド、有機金属化合物などの試薬が一般的に使用されます。
生成される主要な生成物
酸化: アルデヒド、カルボン酸。
還元: ピペリジン誘導体。
置換: さまざまな置換ピリジンおよびピペリジン誘導体。
科学研究への応用
3-メチル-2-(ピペリジン-1-イル)-5-ビニルピリジンは、科学研究にいくつかの応用があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 生化学アッセイにおけるリガンドとしての可能性について調査されています。
医学: 薬剤合成の中間体など、潜在的な治療特性について検討されています。
産業: 先端材料とポリマーの開発に利用されています。
科学的研究の応用
3-Methyl-2-(piperidin-1-yl)-5-vinylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
3-メチル-2-(ピペリジン-1-イル)-5-ビニルピリジンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、リガンドとして作用し、受容体または酵素に結合してその活性を調節することができます。ビニル基は、標的タンパク質との潜在的な共有結合相互作用を可能にする一方、ピペリジン環は構造的安定性を提供し、結合親和性を高めます。
類似化合物の比較
類似化合物
3-メチル-2-(ピペリジン-1-イル)ピリジン: ビニル基がないため、反応性と用途が異なります。
2-(ピペリジン-1-イル)-5-ビニルピリジン:
3-メチル-5-ビニルピリジン: ピペリジン環がないため、生物学的および化学的挙動が異なります。
独自性
3-メチル-2-(ピペリジン-1-イル)-5-ビニルピリジンは、ピリジン環にメチル基、ピペリジン基、ビニル基が組み合わさっているために独特です。
類似化合物との比較
Similar Compounds
3-Methyl-2-(piperidin-1-yl)pyridine: Lacks the vinyl group, resulting in different reactivity and applications.
2-(Piperidin-1-yl)-5-vinylpyridine:
3-Methyl-5-vinylpyridine: Lacks the piperidine ring, leading to different biological and chemical behavior.
Uniqueness
3-Methyl-2-(piperidin-1-yl)-5-vinylpyridine is unique due to the combination of the methyl, piperidine, and vinyl groups on the pyridine ring
特性
分子式 |
C13H18N2 |
|---|---|
分子量 |
202.30 g/mol |
IUPAC名 |
5-ethenyl-3-methyl-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C13H18N2/c1-3-12-9-11(2)13(14-10-12)15-7-5-4-6-8-15/h3,9-10H,1,4-8H2,2H3 |
InChIキー |
ADPOSESJYWRZLI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCCCC2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)
![4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11807023.png)
![3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11807035.png)
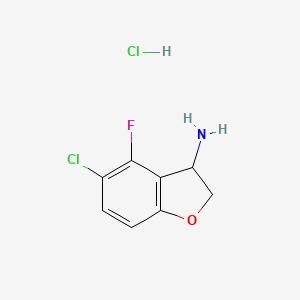
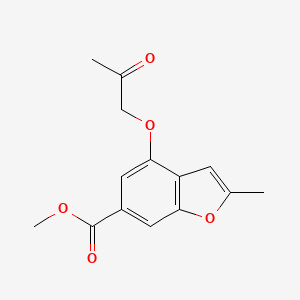


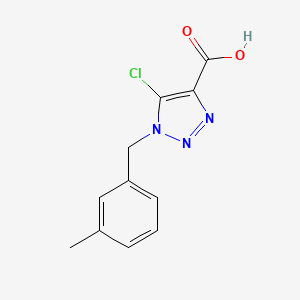
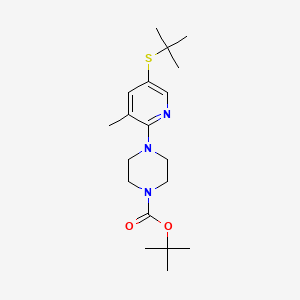
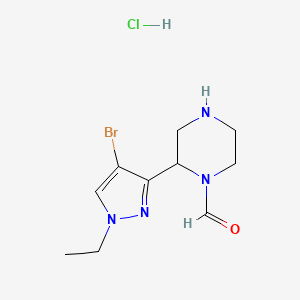
![N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine](/img/structure/B11807085.png)
